molecular formula C10H7NO4 B13949294 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid CAS No. 857020-54-3

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

Cat. No.: B13949294
CAS No.: 857020-54-3
M. Wt: 205.17 g/mol
InChI Key: FSSXEZIDFMNDHM-UHFFFAOYSA-N
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Description

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a bicyclic heterocyclic compound featuring a benzodioxane core (1,4-benzodioxine) with a cyano (-CN) substituent at position 7 and a carboxylic acid (-COOH) group at position 6.

Properties

CAS No.

857020-54-3

Molecular Formula

C10H7NO4

Molecular Weight

205.17 g/mol

IUPAC Name

7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid

InChI

InChI=1S/C10H7NO4/c11-5-6-3-8-9(15-2-1-14-8)4-7(6)10(12)13/h3-4H,1-2H2,(H,12,13)

InChI Key

FSSXEZIDFMNDHM-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=C(C(=C2)C(=O)O)C#N

Origin of Product

United States

Preparation Methods

Preparation Methods of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic Acid

General Synthetic Strategy

The synthesis of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid generally involves:

  • Formation of the 1,4-benzodioxane ring system through ring-closing reactions starting from dihydroxy-substituted benzaldehydes.
  • Introduction of the carboxylic acid group at position 6 by oxidation of the corresponding aldehyde intermediate.
  • Incorporation of the cyano group at position 7 via substitution or functional group transformation.

Stepwise Preparation Method

Ring Closing Reaction to Form Benzodioxane Core

A key step involves the ring closing of 3,4-dihydroxybenzaldehyde with 1,2-dibromoethane under alkaline conditions (e.g., sodium hydroxide or potassium hydroxide) to yield 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde as an intermediate. The reaction is typically conducted at reflux temperature with the addition of phase-transfer catalysts such as tetrabutylammonium bromide to enhance yield and reaction rate.

  • Molar ratios: 3,4-dihydroxybenzaldehyde to 1,2-dibromoethane is commonly 1:5.
  • Alkaline environment: Excess sodium hydroxide (about 5 equivalents).
  • Reaction time: Approximately 5 hours under reflux.
  • Workup: Extraction with dichloromethane, washing with water and saturated sodium chloride, followed by recrystallization to purify the intermediate.
Oxidation to Carboxylic Acid

The aldehyde intermediate is oxidized to the corresponding carboxylic acid using oxidizing agents such as potassium permanganate in aqueous solution at elevated temperatures (90-110 °C).

  • The oxidant solution (e.g., KMnO4 in water) is added dropwise to the aldehyde solution maintained at 70-80 °C.
  • The reaction mixture is refluxed for an additional hour after complete addition.
  • After cooling, the mixture is alkalized with 10% KOH solution and filtered.
  • Acidification with concentrated hydrochloric acid precipitates the carboxylic acid product.
  • The solid is washed to neutrality and dried to yield 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid.

This method is notable for its mild conditions, high yield, and suitability for industrial scale-up.

Introduction of the Cyano Group

While the direct preparation of the 7-cyano derivative is less commonly detailed in the literature, the cyano group can be introduced via nucleophilic substitution or functional group interconversion on a suitable precursor bearing a leaving group at position 7.

One approach involves:

  • Starting from a 7-halogenated 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid derivative.
  • Reacting with a cyanide source (e.g., potassium cyanide) under controlled conditions to substitute the halogen with a cyano group.

This step requires careful control of reaction conditions to avoid side reactions and degradation of the benzodioxane ring.

Detailed Experimental Data and Analysis

Example Synthesis from Patent CN105801556A

Step Reagents & Conditions Product Yield (%) Notes
1 3,4-dihydroxybenzaldehyde + 1,2-dibromoethane, NaOH, tetrabutylammonium bromide, reflux, 5 h 2,3-dihydro-1,4-benzodioxane-6-carboxaldehyde ~45 Extraction and recrystallization for purification
2 Oxidation with KMnO4 in water, 70-80 °C, reflux 1 h 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid ~60 Acidification precipitates product

The overall process is efficient, using inexpensive and readily available starting materials, and is amenable to scale-up.

Synthesis of Related 1,4-Benzodioxane-6-Carboxylic Acid Derivatives from Gallic Acid

An alternative synthetic route starts from gallic acid, which undergoes:

  • Fischer esterification to methyl 3,4,5-trihydroxybenzoate.
  • Reaction with 1,2-dibromoethane in the presence of potassium carbonate in acetone to form the benzodioxane ring.
  • Functionalization at position 6 by converting the ester to carboxylic acid, acid chloride, and further amide derivatives.

Though this route is more complex and involves multiple steps, it allows for diverse functionalization, including sulfur-containing groups at position 8 and amide formation at position 6.

Comparative Analysis of Preparation Methods

Feature Method from Patent CN105801556A Method from Gallic Acid Route
Starting Material 3,4-dihydroxybenzaldehyde Gallic acid
Key Ring Closure Agent 1,2-dibromoethane under alkaline conditions 1,2-dibromoethane with K2CO3 in acetone
Oxidation Step KMnO4 aqueous oxidation of aldehyde intermediate Hydrolysis of ester followed by acid chloride formation
Functional Group Introduction Direct oxidation to carboxylic acid Conversion to amides and sulfur derivatives
Reaction Conditions Mild, reflux, aqueous alkaline medium Multi-step, organic solvents, varied temperatures
Yield Moderate to high (combined ~60-70%) Moderate (varies by step, ~40-50% per step)
Industrial Suitability High due to simplicity and mild conditions Good for SAR studies and derivative synthesis

Chemical Reactions Analysis

Types of Reactions

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols .

Scientific Research Applications

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid involves its interaction with specific molecular targets. The cyano and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with enzymes or receptors, modulating their activity. The benzodioxine ring structure may also play a role in stabilizing the compound’s binding to its targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and type of substituents on the benzodioxane scaffold significantly influence physicochemical properties and reactivity. Key analogs include:

Table 1: Substituent Comparison of 7-Cyano Analogs
Compound Name Substituent (Position) Molecular Formula Molecular Weight Key Properties/Applications Reference
7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid -CN (7), -COOH (6) C₁₀H₇NO₄ 217.17 (calc.) Hypothesized: Intermediate in drug synthesis N/A
7-Nitro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid -NO₂ (7), -COOH (6) C₉H₇NO₆ 225.16 Research chemical; strong electron-withdrawing nitro group enhances reactivity
8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid -OCH₃ (8), -COOH (6) C₁₀H₁₀O₅ 210.18 Increased hydrophilicity; natural product derivative
5-Fluoro-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid -F (5), -COOH (6) C₉H₇FO₄ 198.15 (calc.) Enhanced metabolic stability via fluorine substitution
8-(Trifluoromethyl)-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid -CF₃ (8), -COOH (6) C₁₀H₇F₃O₄ 248.16 High lipophilicity; potential CNS drug candidate

Key Observations :

  • Hydrophilicity vs. Lipophilicity: Methoxy (-OCH₃) and hydroxy (-OH) groups improve water solubility, while trifluoromethyl (-CF₃) and cyano (-CN) enhance lipid membrane permeability .
Carboxylic Acid Derivatives
  • Parent Compound : 2,3-Dihydro-1,4-benzodioxine-6-carboxylic acid (CAS 4442-54-0, C₉H₈O₄) lacks substituents beyond the carboxylic acid. It serves as a scaffold for synthesizing derivatives with tailored bioactivity .
  • 7-Hydroxy Variant : 7-Hydroxy-1,4-benzodioxan-6-carboxylic acid (CAS 197584-99-9) is used in benzoxazine synthesis, highlighting the role of hydroxyl groups in forming heterocyclic pharmaceuticals .
Halogenated Derivatives
  • Chloro and Fluoro Substitutions : 8-Chloro- (CAS 851814-20-5) and 5-fluoro- derivatives exhibit altered binding affinities in drug-receptor interactions due to halogen size and electronegativity .

Biological Activity

7-Cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid is a compound belonging to the benzodioxane family, which has garnered attention in medicinal chemistry for its potential biological activities. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

The compound's molecular formula is C9H7NO4C_9H_7NO_4 with a molecular weight of approximately 195.16 g/mol. It is characterized by the presence of a cyano group and a carboxylic acid functional group, which are crucial for its biological activity.

PropertyValue
Molecular FormulaC₉H₇N O₄
Molecular Weight195.16 g/mol
Density1.4 g/cm³
Melting Point133-137 °C
Boiling Point339.8 °C

Anticancer Activity

Research has indicated that derivatives of the benzodioxane structure exhibit significant anticancer properties. For instance, studies have shown that compounds similar to 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can inhibit cancer cell proliferation through various mechanisms:

  • Inhibition of Cell Growth : A study demonstrated that benzodioxane derivatives inhibit the growth of prostate cancer cells by inducing apoptosis and cell cycle arrest .
  • Targeting Specific Pathways : Compounds like CCT251236, which contain a similar benzodioxane moiety, have been identified as inhibitors of the HSF1 pathway, leading to reduced tumor growth in xenograft models .

Anti-inflammatory Activity

The compound has also been associated with anti-inflammatory effects:

  • Mechanism : It is believed to modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines .
  • Case Study : A regioisomer of the compound was reported to exhibit anti-inflammatory activity when an acetic acid substituent was positioned at the 6th carbon .

Antimicrobial Properties

There is evidence suggesting that benzodioxane derivatives possess antimicrobial activities:

  • Inhibition of Bacterial Growth : Compounds similar to 7-cyano-2,3-dihydro-1,4-benzodioxine have shown efficacy against various bacterial strains, indicating potential as antimicrobial agents .

Synthesis

The synthesis of 7-cyano-2,3-dihydro-1,4-benzodioxine-6-carboxylic acid can be achieved through several methods:

  • Starting Material : The synthesis often begins with gallic acid or related phenolic compounds.
  • Reagents : Key reagents include alkyl halides for ring closure and oxidizing agents like potassium permanganate for functional group transformations.
  • Yield and Purity : The synthetic routes typically yield high-purity products suitable for biological testing .

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